Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Description
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({10})H({11})NO({2})S({2}). This compound is characterized by its unique thiophene ring structure, which is substituted with an ethyl group, an isothiocyanate group, and a methyl ester group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Properties
IUPAC Name |
methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S2/c1-4-7-6(2)15-9(11-5-14)8(7)10(12)13-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCDDFWOUZGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various substitutions to introduce the ethyl, isothiocyanate, and methyl ester groups.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Isothiocyanate Group Addition: The isothiocyanate group is typically introduced through the reaction of an amine with carbon disulfide and a subsequent reaction with a halogenating agent.
Methyl Ester Formation: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiocyanate group, where nucleophiles such as amines or alcohols can replace the isothiocyanate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), peracids.
Reduction: Lithium aluminum hydride (LiAlH({4})).
Substitution: Amines, alcohols, under mild to moderate heating conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The isothiocyanate group is known for its reactivity with biological nucleophiles, which can lead to the inhibition of key enzymes.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-isothiocyanato-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-ethyl-2-isothiocyanato-5-ethylthiophene-3-carboxylate: Similar structure but with an additional ethyl group on the thiophene ring.
Uniqueness
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both an isothiocyanate group and a methyl ester group on the thiophene ring makes it particularly versatile for various chemical transformations and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (CAS No. 588695-55-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂S₂ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 588695-55-0 |
| MDL Number | MFCD03944634 |
| Hazard Classification | Irritant (Class 6.1) |
The compound features an isothiocyanate functional group, which is known for its reactivity and biological significance, particularly in relation to its interaction with various biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound's anticancer potential has been explored in several studies. It has shown inhibitory effects on cancer cell lines, including:
These results indicate that this compound may target specific molecular pathways involved in cancer progression, such as those affecting angiogenesis and cell signaling.
The biological activity of this compound can be attributed to its ability to interact with cellular targets, modulating key pathways involved in disease processes:
- Nucleophilic Attack : The isothiocyanate group facilitates nucleophilic attacks on electrophilic centers in biomolecules, leading to the formation of thiourea derivatives that exhibit various biological activities .
- Cell Cycle Modulation : Studies have shown that treatment with this compound can induce apoptosis in cancer cells by disrupting their cell cycle progression, particularly affecting the S phase .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A comparative study demonstrated that this compound exhibited a comparable inhibition zone diameter to standard antibiotics like ceftriaxone against Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Cytotoxicity Assays : In vitro assays showed significant cytotoxic effects on human leukemia cell lines, with IC50 values as low as 1.50 µM for certain derivatives, suggesting strong potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from thiophene precursors. Key steps include functionalization of the thiophene ring with ethyl and methyl groups, followed by isothiocyanate introduction. Optimization involves adjusting solvent polarity (e.g., dichloromethane for electrophilic substitutions), temperature (0–25°C to control exothermic reactions), and catalysts (e.g., triethylamine for deprotonation). Monitoring via TLC ensures reaction completion .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography provides absolute configuration validation if single crystals are obtained .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, and what refinement challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL refines the structure using least-squares minimization, with challenges including disorder in flexible substituents (e.g., ethyl groups) and handling twinning. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters (ADPs) are refined for non-H atoms .
Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be systematically addressed?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Variable-temperature NMR can detect slow exchange processes. Comparing DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data validates proposed conformers .
Q. What computational strategies predict hydrogen bonding patterns and ring puckering effects, and how do these influence reactivity?
- Methodological Answer : Graph-set analysis (via Mercury software) identifies hydrogen-bond motifs (e.g., R²₂(8) rings). Cremer-Pople puckering parameters quantify ring non-planarity. Molecular dynamics simulations (AMBER or GROMACS) assess how puckering affects steric strain and nucleophilic attack susceptibility at the isothiocyanate group .
Q. How do functional groups in this compound modulate interactions with biological targets, and what in silico methods validate these effects?
- Methodological Answer : Docking studies (AutoDock Vina, Glide) model interactions with enzymes like kinases or proteases. The isothiocyanate group may covalently bind cysteine residues, while ester groups influence solubility. MD simulations (100 ns) assess binding stability, and free-energy perturbation (FEP) calculates ΔΔG for mutagenesis studies .
Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies, particularly regarding reactive functional groups?
- Methodological Answer : Isothiocyanate reactivity requires inert atmospheres (N₂) and anhydrous conditions. Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent side reactions. Parallel synthesis via Ugi or Suzuki couplings generates diverse analogs. LC-MS tracks intermediate stability, and QSAR models prioritize derivatives for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
